molecular formula C6H5F3N2O B1311681 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 497833-04-2

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1311681
M. Wt: 178.11 g/mol
InChI Key: UPFJYPJGFYQTRE-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H5F3N2. It is a liquid at room temperature and has a molecular weight of 150.1 . The IUPAC name for this compound is 1-methyl-5-(trifluoromethyl)-1H-pyrazole .


Synthesis Analysis

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole involves a high-yielding and practical method. This method is based on the Br–Li exchange in an appropriate bromide . The introduction of the functional group at the 4th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid .


Molecular Structure Analysis

The molecular structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be represented by the InChI code: 1S/C5H5F3N2/c1-10-4(2-3-9-10)5(6,7)8/h2-3H,1H3 . This indicates that the molecule consists of a pyrazole ring with a methyl group and a trifluoromethyl group attached to it .


Chemical Reactions Analysis

The reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with methoxyamine in aqueous solution provides insight into the mechanism of inhibition of thymidylate synthetase . The formation of 5-(methoxyiminofluoromethyl)-2′-deoxyuridine and 5-(methoxyiminomethoxyaminomethyl)-2′-deoxyuridine were the products of the reactions .


Physical And Chemical Properties Analysis

1-Methyl-5-(trifluoromethyl)-1H-pyrazole is a liquid at room temperature . It has a boiling point of 137.7±35.0 C at 760 mmHg .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and evaluated for their potential antimicrobial and antioxidant activities. A study by Bhat et al. (2016) designed and synthesized new 1,2,3-triazolyl pyrazole derivatives, displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The compounds showed promising interactions with bacterial enzymes, indicating their potential as bacterial enzyme inhibitors (Bhat et al., 2016).

Structural Analysis and Synthesis Techniques

The compound's structural characteristics and synthesis methods are essential for its application in scientific research. Xu and Shi (2011) reported the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing its crystallographic properties and providing insights into the compound's molecular geometry (Xu & Shi, 2011). Moreover, Palka et al. (2014) presented a synthesis method for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating the compound's versatility in chemical reactions (Palka et al., 2014).

Biological Investigations

The compound's derivatives have been investigated for their biological activities, offering potential applications in medical and pharmaceutical research. Prasath et al. (2015) conducted spectroscopic, crystallographic, and biological investigations of pyrazole-appended quinolinyl chalcones, which exhibited promising antimicrobial properties (Prasath et al., 2015). This highlights the compound's relevance in developing new antimicrobial agents.

Safety And Hazards

The safety data sheet for 1-methyl-5-(trifluoromethyl)-1H-pyrazole indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of organic compounds containing fluorine, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole, is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFJYPJGFYQTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451656
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

CAS RN

497833-04-2
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497833-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Tairov, V Levchenko, IA Stadniy… - … Process Research & …, 2020 - ACS Publications
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important …
Number of citations: 6 pubs.acs.org

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